1-(9H-pyrido[3,4-b]indol-1-yl)ethanone
Overview
Description
1-Acetyl-beta-carboline is a harmala alkaloid. It has a role as a metabolite.
Mechanism of Action
Target of Action
1-Acetyl-beta-carboline primarily targets the pathogenic fungus Candida albicans . It prevents the fungus from changing to a more virulent growth form, known as the yeast-to-filament transition . This compound is secreted by Lactobacillus spp., which helps to maintain a healthy microbiome and prevent pathologies ranging from vaginal candidiasis to fungal sepsis .
Mode of Action
The mode of action of 1-Acetyl-beta-carboline involves its interaction with its primary target, Candida albicans. By preventing the yeast-to-filament transition, it inhibits the growth and virulence of this pathogenic fungus . This action helps to maintain the balance of the microbiome and prevent fungal infections .
Biochemical Pathways
1-Acetyl-beta-carboline affects the biochemical pathways related to the growth and development of Candida albicans . By inhibiting the yeast-to-filament transition, it disrupts the normal life cycle of the fungus and prevents it from causing infections .
Pharmacokinetics
It is known that this compound is a natural product found in marinactinospora thermotolerans and cordyceps sinensis . It is likely that its bioavailability and pharmacokinetics are influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The primary result of the action of 1-Acetyl-beta-carboline is the inhibition of the growth and virulence of Candida albicans . This leads to a reduction in the risk of fungal infections and helps to maintain a healthy microbiome .
Action Environment
The action of 1-Acetyl-beta-carboline can be influenced by various environmental factors. For example, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all affect the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of certain enzymes, which can affect various metabolic pathways. For instance, it interacts with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neurological functions . The compound’s ability to bind to specific proteins and enzymes highlights its potential as a therapeutic agent in treating neurological disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Studies have demonstrated its potential to inhibit the proliferation of certain cancer cell lines, making it a promising candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to interact with multiple targets underscores its versatility and potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-cancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular functions and overall metabolism. Its role in modulating key metabolic pathways underscores its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the mechanisms of its transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZSUJKPVSDFNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348587 | |
Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-83-6 | |
Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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